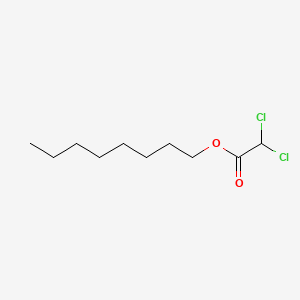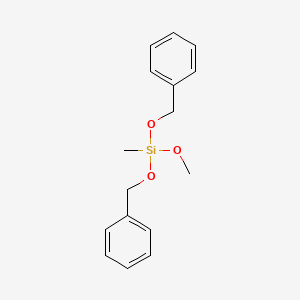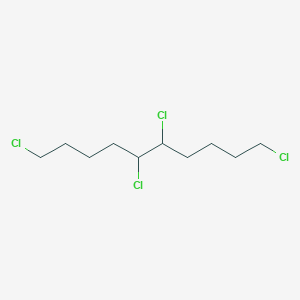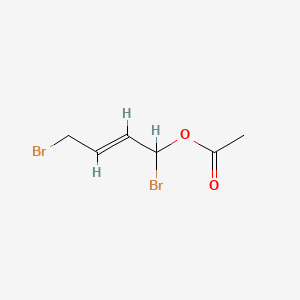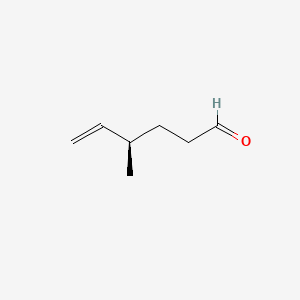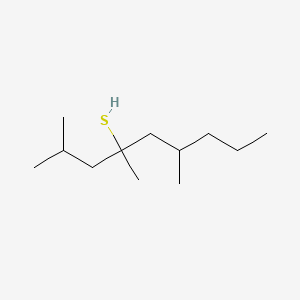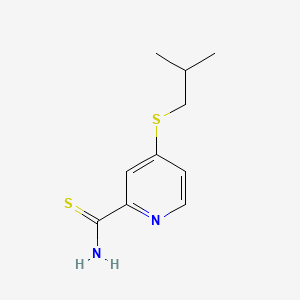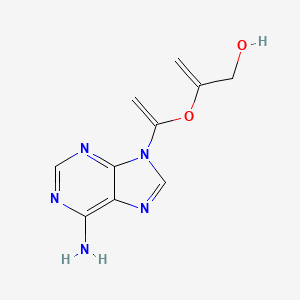
2-Propen-1-ol, 2-((1-(6-amino-9H-purin-9-yl)ethenyl)oxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propen-1-ol, 2-((1-(6-amino-9H-purin-9-yl)ethenyl)oxy)- is a chemical compound with the molecular formula C10H11N5O2 and a molecular weight of 233.23 . This compound is characterized by the presence of a purine base, which is a fundamental component of nucleic acids, making it of significant interest in biochemical and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-ol, 2-((1-(6-amino-9H-purin-9-yl)ethenyl)oxy)- involves several steps, typically starting with the preparation of the purine base. The purine base is then reacted with an appropriate alcohol derivative under controlled conditions to form the desired compound . Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, which are essential for commercial applications. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is also common to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
2-Propen-1-ol, 2-((1-(6-amino-9H-purin-9-yl)ethenyl)oxy)- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The purine base can undergo nucleophilic substitution reactions, leading to the formation of various analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as pH, temperature, and solvent choice, play a critical role in determining the reaction outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alcohol group can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of purine derivatives with different functional groups .
Aplicaciones Científicas De Investigación
2-Propen-1-ol, 2-((1-(6-amino-9H-purin-9-yl)ethenyl)oxy)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of nucleoside analogs.
Biology: The compound’s purine base makes it relevant in studies of nucleic acid interactions and enzyme mechanisms.
Industry: The compound can be used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive molecules
Mecanismo De Acción
The mechanism of action of 2-Propen-1-ol, 2-((1-(6-amino-9H-purin-9-yl)ethenyl)oxy)- involves its interaction with molecular targets such as enzymes and nucleic acids. The purine base can mimic natural nucleotides, allowing the compound to interfere with DNA and RNA synthesis. This property is particularly useful in antiviral and anticancer therapies, where the compound can inhibit the replication of viral genomes or cancer cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Acyclovir: A well-known antiviral drug that also contains a purine base.
Ganciclovir: Another antiviral agent with structural similarities to 2-Propen-1-ol, 2-((1-(6-amino-9H-purin-9-yl)ethenyl)oxy)-
Uniqueness
What sets 2-Propen-1-ol, 2-((1-(6-amino-9H-purin-9-yl)ethenyl)oxy)- apart from these compounds is its unique combination of functional groups, which can be exploited for specific biochemical interactions and synthetic applications. Its versatility in undergoing various chemical reactions also makes it a valuable compound for research and industrial purposes .
Propiedades
Número CAS |
104532-19-6 |
|---|---|
Fórmula molecular |
C10H11N5O2 |
Peso molecular |
233.23 g/mol |
Nombre IUPAC |
2-[1-(6-aminopurin-9-yl)ethenoxy]prop-2-en-1-ol |
InChI |
InChI=1S/C10H11N5O2/c1-6(3-16)17-7(2)15-5-14-8-9(11)12-4-13-10(8)15/h4-5,16H,1-3H2,(H2,11,12,13) |
Clave InChI |
NDJGPRHORXYKSW-UHFFFAOYSA-N |
SMILES canónico |
C=C(CO)OC(=C)N1C=NC2=C(N=CN=C21)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


